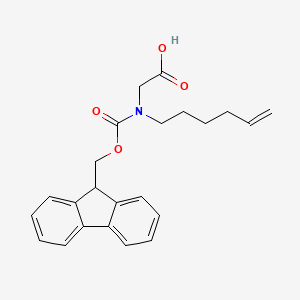
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound formed by the interaction of lead ions with 2,2,6,6-tetramethylheptane-3,5-dione
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of lead salts, such as lead(II) acetate, with 2,2,6,6-tetramethylheptane-3,5-dione in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as:
[ \text{Pb(CH}_3\text{COO)}_2 + \text{2,2,6,6-tetramethylheptane-3,5-dione} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar lead salts and 2,2,6,6-tetramethylheptane-3,5-dione. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the lead ion to a lower oxidation state.
Substitution: The ligand (2,2,6,6-tetramethylheptane-3,5-dione) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions may involve reagents like ammonia or other chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction could produce lead metal or lower oxidation state lead compounds.
科学的研究の応用
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in certain industrial processes.
作用機序
The mechanism by which Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the lead ion with the ligand. This coordination can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Lead(2+);acetylacetonate: Another lead coordination compound with similar properties but different ligand.
Lead(2+);2,4-pentanedione: Similar coordination compound with a different diketone ligand.
Lead(2+);2,2,6,6-tetramethyl-3,5-heptanedione: A closely related compound with slight variations in the ligand structure.
Uniqueness
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific steric and electronic properties imparted by the 2,2,6,6-tetramethylheptane-3,5-dione ligand
特性
分子式 |
C22H38O4Pb |
|---|---|
分子量 |
574 g/mol |
IUPAC名 |
lead(2+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChIキー |
QZJYCHAISVLQKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




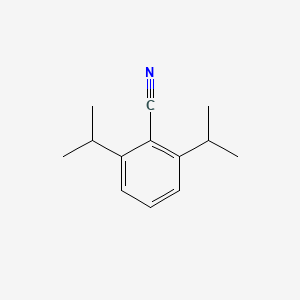
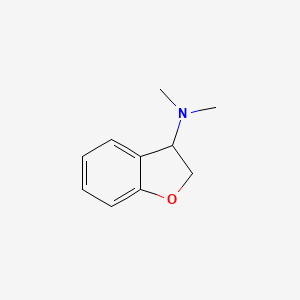
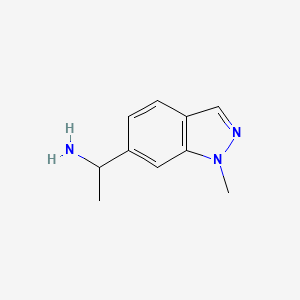
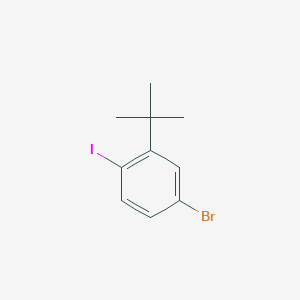
![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)
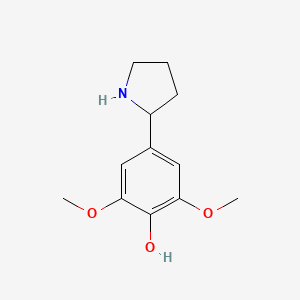

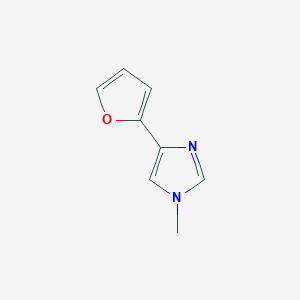
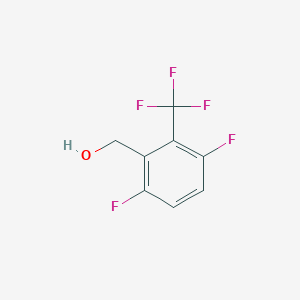
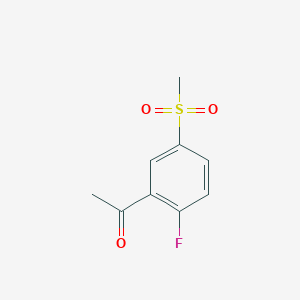
![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)
